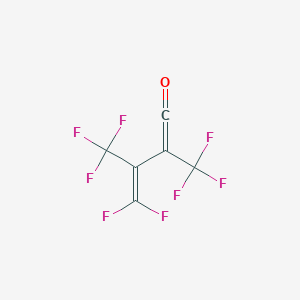
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is an organic compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is known for its high reactivity and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one typically involves the introduction of fluorine atoms and trifluoromethyl groups into a butadiene framework. Common synthetic routes include:
Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms into the molecular structure.
Trifluoromethylation Reactions: Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates to incorporate trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often conducted under controlled conditions to ensure high yield and purity. The use of specialized equipment and safety protocols is essential due to the reactivity of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated butadiene derivatives.
Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alkenes.
Scientific Research Applications
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: Another fluorinated compound with similar structural features.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its use in photocatalysis and other applications.
Uniqueness
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
58105-77-4 |
|---|---|
Molecular Formula |
C6F8O |
Molecular Weight |
240.05 g/mol |
InChI |
InChI=1S/C6F8O/c7-4(8)3(6(12,13)14)2(1-15)5(9,10)11 |
InChI Key |
RIAQYDGZVCOEPB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=C(F)F)C(F)(F)F)C(F)(F)F)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















